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Silane, methylenebis-

Si:C epitaxy CVD precursor growth rate

Silane, methylenebis- (CAS 1759-88-2), systematically named 1,3-disilapropane or disilylmethane, is a low-molecular-weight carbosilane with the formula CH₈Si₂ (MW 76.25 g/mol) featuring a single methylene bridge between two silyl (–SiH₃) groups. It belongs to the class of volatile carbosilanes wherein silicon and carbon atoms alternate in the molecular backbone at a 1:1 Si:C ratio.

Molecular Formula CH2Si2
Molecular Weight 70.2 g/mol
CAS No. 1759-88-2
Cat. No. B160522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, methylenebis-
CAS1759-88-2
Molecular FormulaCH2Si2
Molecular Weight70.2 g/mol
Structural Identifiers
SMILESC([Si])[Si]
InChIInChI=1S/CH2Si2/c2-1-3/h1H2
InChIKeyCTHPKEVMAKKDMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silane, methylenebis- (CAS 1759-88-2): A Volatile Carbosilane CVD Precursor with Differentiated Si–C Backbone Architecture


Silane, methylenebis- (CAS 1759-88-2), systematically named 1,3-disilapropane or disilylmethane, is a low-molecular-weight carbosilane with the formula CH₈Si₂ (MW 76.25 g/mol) featuring a single methylene bridge between two silyl (–SiH₃) groups . It belongs to the class of volatile carbosilanes wherein silicon and carbon atoms alternate in the molecular backbone at a 1:1 Si:C ratio . This compound is a structural isomer of methyldisilane and serves as a reactive, silicon-rich molecular precursor for chemical vapour deposition (CVD) of Si:C alloys, silicon carbide ceramics, and amorphous hydrogenated silicon–carbide thin films . Its boiling point of 15 °C and density of 0.693 g/cm³ at 4 °C distinguish it from heavier alkoxy- or chloro-substituted analogs .

Why Disilylmethane Cannot Be Replaced by Generic Silanes in High-Performance Si:C Deposition and Carbide Synthesis


In-class carbosilanes and organosilanes are not interchangeable in CVD and ceramic precursor applications because the methylene bridge in disilylmethane creates a pre-formed Si–CH₂–Si connectivity absent in monofunctional silanes such as monomethylsilane (SiH₃CH₃) or silane (SiH₄) . This backbone architecture directly influences film composition: silylmethane-based amorphous SiCₓ:H films contain more Si–C groups, more C–H groups, and fewer CH₃ groups than methane-derived films, with hydrogen preferentially bonded to silicon rather than carbon . Furthermore, the Si–H bond density in the parent H₃SiCH₂SiH₃ structure confers extreme hydrolytic sensitivity (Gelest rating 9) and pyrophoricity that governs handling infrastructure needs—properties that are markedly attenuated in alkoxy-substituted analogs such as bis(triethoxysilyl)methane . Substituting a generic silane or a less reactive bridging silane without quantifying the kinetic, structural, and safety consequences leads to divergent film quality, altered carbon incorporation efficiency, and incompatible process safety envelopes .

Quantitative Differentiation Evidence for Silane, methylenebis- (Disilylmethane) vs. Closest Analogs


Disilylmethane Delivers ~3× Higher Si:C Epitaxial Growth Rate vs. Monomethylsilane at Low Temperature

In a direct head-to-head comparison within the same 200 mm single-wafer reduced-pressure CVD reactor (ASM Epsilon®) using a cyclic deposition/etch (CDE) process at temperatures below 600 °C, disilylmethane ((SiH₃)₂CH₂) as a carbon precursor achieved an epitaxial growth rate approximately 3 times higher than that of the conventional carbon precursor monomethylsilane (SiH₃CH₃) without degrading film uniformity . The structural similarity of disilylmethane to trisilane (Si₃H₈) promotes decomposition to reactive :SiH₂ intermediates that drive the higher growth rate . Both precursors were evaluated with respect to substitutional carbon incorporation [C]sub in dilute Si:C alloys grown on Si substrates .

Si:C epitaxy CVD precursor growth rate CMOS selective epitaxy

Higher Photoconductivity in a-SiCx:H Films Deposited from Disilylmethane vs. Methane/Silane Mixtures at Optical Gaps >2 eV

Amorphous SiCₓ:H films deposited by RF glow discharge using disilylmethane/silane ((SiH₃)₂CH₂ + SiH₄) gas mixtures were directly compared to films prepared from conventional methane/silane (CH₄/SiH₄) mixtures . At optical gaps (E₀₄) larger than 2 eV, the disilylmethane-derived films exhibited higher photoconductivity than their methane-derived counterparts. Both film types were further compared with respect to hydrogen content, infrared absorption spectra, and hydrogen effusion spectra .

amorphous silicon carbide photoconductivity thin film photovoltaics PECVD

Silylmethane-Based a-SiCx:H Films Contain More Si–C and C–H Groups and Fewer CH₃ Groups than Methane-Based Films

Fourier transform infrared (FTIR) spectroscopy analysis of a-Si₁₋ₓCₓ:H films deposited from different gas mixtures with silane (SiH₄) revealed that disilylmethane-based and other silylmethane-based films constitute a distinct material class relative to methane (CH₄)-based films . Silylmethane-based alloys contain a higher density of Si–C groups, more C–H groups, and fewer CH₃ terminal groups. Critically, hydrogen is predominantly bonded to silicon in silylmethane-based films, whereas in CH₄-based films hydrogen is mainly bonded to carbon .

FTIR spectroscopy film composition Si–C bonding hydrogen configuration amorphous silicon carbide

Extreme Hydrolytic Sensitivity (Gelest Rating 9) and Pyrophoricity Enforce Differentiated Handling Infrastructure vs. Alkoxy-Substituted Bridging Silanes

According to the Gelest, Inc. technical datasheet, 1,3-disilapropane (disilylmethane) carries a Hydrolytic Sensitivity rating of 9—the highest classification—indicating that it 'reacts extremely rapidly with atmospheric moisture, may be pyrophoric, [and requires] glove box or sealed system' handling . The datasheet further explicitly states: 'CAUTION: PYROPHORIC; FORMS EXPLOSIVE MIXTURES WITH AIR; AIR TRANSPORT FORBIDDEN' . In contrast, the alkoxy-substituted analog bis(triethoxysilyl)methane (CAS 18418-72-9) is a stable, air-handleable liquid classified as a coupling agent rather than a pyrophoric gas . Similarly, bis(trimethylsilyl)methane (CAS 2117-28-4) is a flammable liquid with boiling point 133–134 °C and density 0.751 g/mL—dramatically less reactive toward moisture than the parent H₃SiCH₂SiH₃ .

safety pyrophoric hydrolytic sensitivity carbosilane handling glove box

High-Value Application Scenarios for Silane, methylenebis- (Disilylmethane) Driven by Quantitative Differentiation Evidence


Selective Si:C Epitaxial Growth for n-Channel Stressor Integration in Sub-20 nm CMOS Nodes

Disilylmethane is the carbon precursor of choice when maximizing selective epitaxial growth rate of Si:C films at temperatures below 600 °C is paramount. The ~3× growth rate increase over monomethylsilane, demonstrated in a 200 mm ASM Epsilon® reactor using a CDE process, directly addresses the throughput bottleneck in high-volume manufacturing of recessed source/drain Si:C stressors for nMOS transistors . The structural similarity to trisilane (Si₃H₈) promotes the formation of reactive :SiH₂ intermediates that drive high growth rates while maintaining the high substitutional carbon incorporation [C]sub necessary for effective tensile strain transfer to the silicon channel .

High-Bandgap Amorphous SiCx:H Window Layers for Thin-Film Silicon Photovoltaics

For a-SiCₓ:H window layers requiring optical gaps above 2 eV with maximized photoconductivity, disilylmethane/silane RF glow discharge deposition delivers higher photoconductivity than the standard methane/silane route, as directly demonstrated by Beyer et al. (1989) . The FTIR-confirmed preferential Si–H bonding configuration (more Si–C groups, fewer CH₃ groups, hydrogen bound to silicon) in disilylmethane-derived films provides a microstructural basis for improved photoelectronic quality compared to methane-derived material . This makes disilylmethane a compelling precursor for p-type window layers in a-Si:H/a-SiCₓ:H heterojunction solar cells.

Precursor for Polycarbosilane-Based Silicon Carbide (SiC) Ceramics and Fibers

Disilylmethane serves as the foundational monomer for synthesizing polysilacarbosilanes—soluble, processable preceramic polymers that are thermally converted into silicon carbide (SiC) ceramics and fibers with low free carbon content . The pre-formed Si–CH₂–Si backbone in the monomer is preserved through hydrosilylation or ring-opening polymerization, yielding poly[(methylchlorosilylene)methylene] and poly(silapropylene) intermediates. This pathway provides a molecular-level control of the C/Si ratio that is not achievable with physical mixtures of silicon and carbon precursors .

Fundamental Research on Carbosilane Decomposition Chemistry and Silylene Intermediate Generation

The unique H₃Si–CH₂–SiH₃ structure, with its high Si–H bond density (6 Si–H bonds per molecule) and the methylene bridge linking two silyl centres, makes disilylmethane an ideal model compound for studying silylene (:SiH₂) generation pathways in pyrolysis and CVD environments . The structural analogy to trisilane (Si₃H₈) enables researchers to decouple the role of Si–Si vs. Si–C–Si bonding in decomposition kinetics, providing mechanistic insights that inform the design of next-generation carbosilane precursors for low-temperature epitaxy .

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